3-Phenylpropionic acid
Overview
Description
- This compound has a wide variety of uses, including cosmetics, food additives, and pharmaceuticals .
Hydrocinnamic acid: (C₉H₁₀O₂) belongs to the class of . It is a white, crystalline solid with a sweet, floral scent at room temperature.
Mechanism of Action
Target of Action
The primary target of 3-Phenylpropionic acid is the intestinal epithelial barrier . This barrier plays a crucial role in protecting against the invasion of pathogens and exposure to food antigens and toxins . The compound also interacts with the aryl hydrocarbon receptor (AhR) , which is a key player in the regulation of biological responses to certain environmental chemicals .
Mode of Action
This compound enhances the function of the intestinal epithelial barrier by activating the AhR signaling pathway . This activation leads to a series of biochemical reactions that strengthen the barrier, making it more resistant to the invasion of pathogens and exposure to food antigens and toxins .
Biochemical Pathways
The compound affects the Foxo3/NAD+ signaling pathway , which plays a significant role in skeletal muscle growth and development . By reducing NAD+ synthesis, this compound suppresses the tricarboxylic acid cycle and the mRNA expression of SIRT1/3, promoting the acetylation of total protein and Foxo3 .
Pharmacokinetics
It is known that the compound is produced by colonic microorganisms from phenylalanine in the gut and is present in large quantities in the blood circulation .
Result of Action
The action of this compound results in the enhancement of the intestinal epithelial barrier function . This leads to increased protection against the invasion of pathogens and exposure to food antigens and toxins . In addition, the compound promotes muscle mass increase and myotube hypertrophy both in vivo and in vitro .
Action Environment
The action of this compound is influenced by the gut microbiota, as the compound is a metabolite produced by colonic microorganisms . Therefore, the composition of the gut microbiota can affect the production and consequently the action of this compound . This suggests that manipulation of the gut microbiota could be a promising strategy for enhancing the action of this compound .
Biochemical Analysis
Biochemical Properties
3-Phenylpropionic acid plays a significant role in biochemical reactions, particularly in the gut microbiota. It is produced by the microbial fermentation of dietary phenylalanine. This compound interacts with several enzymes and proteins, including medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes its dehydrogenation . Additionally, this compound activates the aryl hydrocarbon receptor (AhR) signaling pathway, enhancing the intestinal epithelial barrier function . This interaction is crucial for maintaining gut homeostasis and protecting against pathogens.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In skeletal muscle cells, it promotes myotube hypertrophy by inhibiting protein degradation and enhancing protein acetylation . This compound also influences cell signaling pathways, such as the Foxo3/NAD+ signaling pathway, which is involved in muscle growth and development . Furthermore, this compound enhances the intestinal epithelial barrier function by activating AhR signaling, which is vital for protecting against intestinal pathogens .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates the aryl hydrocarbon receptor (AhR), leading to the transcription of genes involved in maintaining the intestinal barrier . In skeletal muscle cells, this compound inhibits the activity of Foxo3 by promoting its acetylation, thereby reducing protein degradation and promoting muscle hypertrophy . Additionally, this compound interacts with medium-chain acyl-CoA dehydrogenase (MCAD) during its metabolic processing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time Studies have shown that this compound is relatively stable and can maintain its activity over extended periodsIn vitro studies have demonstrated that this compound can sustain its beneficial effects on the intestinal epithelial barrier and muscle hypertrophy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance intestinal barrier function and promote muscle hypertrophy without adverse effects At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the gut microbiota from dietary phenylalanine and further processed in the liver. The primary enzyme involved in its metabolism is medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes its dehydrogenation to benzoyl-CoA . This metabolic pathway is crucial for the compound’s bioavailability and activity in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via the bloodstream. It is absorbed in the intestine and transported to various tissues, including skeletal muscle and the liver . The compound’s distribution is facilitated by its interaction with specific transporters and binding proteins, which help maintain its bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various enzymes and signaling molecules. In skeletal muscle cells, it localizes to the cytoplasm and influences the Foxo3/NAD+ signaling pathway . Additionally, in intestinal epithelial cells, it activates the aryl hydrocarbon receptor (AhR) within the cytoplasm, leading to enhanced barrier function .
Preparation Methods
- There are several synthetic routes to produce hydrocinnamic acid:
Method 1: Starting from , it can be synthesized as follows:
Method 2: Under stirring, gradually add to a mixture of cinnamic acid and sodium hydroxide. The cinnamic acid is reduced to hydrocinnamic acid. Acidify the reaction mixture with hydrochloric acid to obtain the product.
- Industrial production methods may involve variations of these routes .
Chemical Reactions Analysis
- Hydrocinnamic acid undergoes various reactions:
Oxidation: It can be oxidized to form cinnamic acid.
Reduction: Reduction with sodium amalgam or hydrazine hydrate converts it back to cinnamic acid.
Substitution: It can participate in substitution reactions.
- Common reagents include hydrazine hydrate , sodium amalgam , and Raney nickel .
- Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Hydrocinnamic acid serves as a fragrance fixative in perfumes and cosmetics.
Biology: It may have applications in plant biology due to its natural occurrence in cinnamon leaves.
Medicine: While not a direct drug, its derivatives could be explored for potential therapeutic effects.
Industry: Used in organic synthesis and as an intermediate in various processes.
Comparison with Similar Compounds
- Hydrocinnamic acid is unique due to its aromatic structure and sweet scent.
- Similar compounds include cinnamic acid , phenylacetic acid , and benzoic acid .
Properties
IUPAC Name |
3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIGOLPHOKFCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047064 | |
Record name | Hydrocinnamic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Off-white or white crystalline powder; [Alfa Aesar MSDS], Solid, White crystalline solid, faint, sweet, somewhat balsamic and coumarin-like odour | |
Record name | Hydrocinnamic acid | |
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Record name | Hydrocinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |
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Record name | 3-Phenylpropionic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/179/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
280.00 °C. @ 760.00 mm Hg | |
Record name | 3-phenylpropionic acid | |
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Record name | Hydrocinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |
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Solubility |
5.9 mg/mL, slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |
Record name | 3-phenylpropionic acid | |
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Record name | Hydrocinnamic acid | |
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Record name | 3-Phenylpropionic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/179/ | |
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CAS No. |
501-52-0 | |
Record name | Benzenepropanoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=501-52-0 | |
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Record name | Hydrocinnamic acid | |
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Record name | 3-phenylpropionic acid | |
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Record name | hydrocinnamic acid | |
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Record name | Benzenepropanoic acid | |
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Record name | Hydrocinnamic acid | |
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Record name | 3-phenylpropionic acid | |
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Record name | 3-PHENYL PROPIONIC ACID | |
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Record name | Hydrocinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |
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Melting Point |
45 - 48 °C | |
Record name | 3-phenylpropionic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02024 | |
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Record name | Hydrocinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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